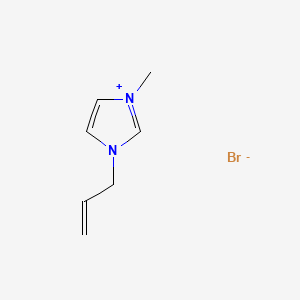

1-Allyl-3-methylimidazolium bromide

Übersicht

Beschreibung

1-Allyl-3-methylimidazolium bromide, also known as this compound, is a useful research compound. Its molecular formula is C7H11BrN2 and its molecular weight is 203.08 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Lösungsmittel für Strukturpolysaccharide

1-Allyl-3-methylimidazolium bromide (AMIMBr) wurde als effizientes Lösungsmittel für Substrate mit geringer Löslichkeit, insbesondere Strukturpolysaccharide, gefunden, die mit konventionellen Lösungsmitteln nur schwer zu lösen sind . Dies macht es zu einem leistungsstarken Lösungsmittel für Materialien wie Chitin, einem repräsentativen Strukturpolysaccharid und einer wichtigen Biomasse-Ressource .

Funktionelle Materialisierung von Chitin

AMIMBr wurde für die funktionelle Materialisierung von Chitin verwendet, wie z. B. die Herstellung von Gelen, Filmen und Verbundwerkstoffen, durch seine Auflösung in ionischen Flüssigkeiten . Es dient auch als Reaktionsmedium für die Chitinacylierung, wodurch Chitin zusätzliche Funktionen wie Thermoplastizität erhält .

Herstellung von Chitin-Nanofasern

AMIMBr wird bei Bottom-up-Selbstassemblierungsprozessen aus Lösungen und Gelen mit ionischen Flüssigkeiten zur Herstellung von Chitin-Nanofasern verwendet . Dies wird durch Regenerierungs- und Elektrospinnverfahren erreicht .

Herstellung von Schwachem Chitin-Gel

AMIMBr kann verwendet werden, um ein schwaches Chitin-Gel herzustellen . Diese Anwendung ist besonders nützlich im Bereich der Materialwissenschaften, wo Chitin-Gele in verschiedenen Anwendungen eingesetzt werden können.

Herstellung von Verbundgelen aus Chitin/Cellulose

AMIMBr wird auch bei der Herstellung von Verbundgelen aus Chitin/Cellulose verwendet . Diese Verbundgele können verschiedene Anwendungen in Bereichen wie Biotechnologie und Materialwissenschaften finden.

Elektrolyte in Graphen-Nanoblatt-basierten Superkondensatoren

Methylimidazolium-basierte ionische Flüssigkeiten mit unterschiedlichen Anionen, hergestellt unter Verwendung von AMIMBr, können als Elektrolyte in Graphen-Nanoblatt-basierten Superkondensatoren verwendet werden . Diese Anwendung ist besonders relevant im Bereich der Energiespeicherung.

Mizellare Eigenschaften von Gemini-Tensiden

AMIMBr wurde verwendet, um die mizellaren Eigenschaften des kationischen Gemini-Tensids [Butanediyl-1,4-bis (Dimethyldodecylammoniumbromid)] (12-4-12) in wässriger Lösung zu untersuchen . Diese Forschung ist wichtig, um das Verhalten von Tensiden zu verstehen, die vielfältige Anwendungen in Bereichen wie Waschmitteln, Emulgierung, Lebensmittelverarbeitung, Pharmazeutika, Petrochemie und Bodensanierung haben .

Safety and Hazards

Zukünftige Richtungen

Ionic liquids like 1-Allyl-3-methylimidazolium bromide have been gaining special attention in the biomedical field, where they provide important advances in novel pharmaceutics and medical strategies . They have been used for biomaterials preparation, improving dissolution and processability, and have been combined with natural and synthetic polymer matrixes to develop IL-polymer hybrid materials to be employed in different fields of the biomedical area .

Wirkmechanismus

Target of Action

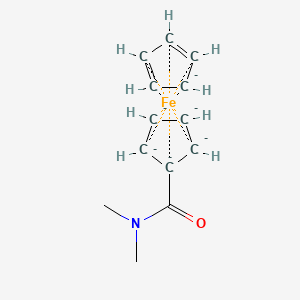

1-Allyl-3-methylimidazolium bromide primarily targets the respiratory system . It has been observed to interact with proteins such as Ferrocytochrome c .

Mode of Action

The compound’s interaction with its targets leads to changes in their behavior. For instance, the presence of this compound reduces the levels of thermal motion of the Ω-loop of the native Ferrocyt c . At higher concentrations, the denaturing effect of the compound increases the thermal motions of the Ω-loop, leading to protein unfolding .

Biochemical Pathways

It is known that the compound can influence the thermal stability of proteins, potentially affecting protein folding and function .

Pharmacokinetics

It is known that the compound is sensitive to moisture , which may impact its bioavailability.

Result of Action

The molecular and cellular effects of this compound’s action include changes in protein behavior and thermal stability . These changes can lead to protein unfolding at higher concentrations of the compound .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the compound is sensitive to moisture , which can affect its stability and efficacy. Furthermore, the compound’s effects can vary depending on the concentration present in the reaction medium .

Biochemische Analyse

Biochemical Properties

1-Allyl-3-methylimidazolium bromide plays a crucial role in biochemical reactions, particularly in the dissolution and processing of biopolymers like chitin. It interacts with enzymes, proteins, and other biomolecules primarily through ionic interactions and hydrogen bonding. For instance, it has been shown to disrupt the hydrogen bonds in chitin, facilitating its dissolution . This interaction is significant for the preparation of composite gels and other biopolymer-based materials.

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It influences cell function by altering cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that this compound can affect the thermal stability of proteins like lysozyme and accelerate amyloid fibrillization . Additionally, it has been observed to induce oxidative stress and other cellular responses .

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can inhibit or activate enzymes by altering their conformation or by competing with natural substrates. The dissolution of chitin by this compound involves the cleavage of hydrogen bonds by the bromide anion and the prevention of recrystallization by the imidazolium cation . This mechanism highlights the compound’s ability to modulate biochemical processes at the molecular level.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound is relatively stable, but its interactions with biomolecules can lead to gradual degradation or transformation. Long-term studies have shown that it can maintain its activity in facilitating biochemical reactions, although its efficacy may decrease over extended periods . The stability and degradation of this compound are critical factors in its application in biochemical research.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, it can effectively facilitate biochemical reactions without causing significant adverse effects. At higher doses, it may induce toxicity, oxidative stress, and other adverse effects . Understanding the dosage-dependent effects of this compound is essential for its safe and effective use in biochemical research.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that modulate its activity. It can influence metabolic flux and alter metabolite levels by interacting with key enzymes involved in metabolic processes

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation in different cellular compartments . Understanding these transport mechanisms is essential for optimizing the compound’s use in biochemical applications.

Subcellular Localization

This compound exhibits specific subcellular localization, which can affect its activity and function. Targeting signals and post-translational modifications may direct the compound to particular compartments or organelles, influencing its biochemical interactions and efficacy

Eigenschaften

IUPAC Name |

1-methyl-3-prop-2-enylimidazol-1-ium;bromide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11N2.BrH/c1-3-4-9-6-5-8(2)7-9;/h3,5-7H,1,4H2,2H3;1H/q+1;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KLFDZFIZKMEUGI-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[N+]1=CN(C=C1)CC=C.[Br-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11BrN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00459418 | |

| Record name | 1-Allyl-3-methylimidazolium bromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00459418 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

203.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

31410-07-8 | |

| Record name | 1-Allyl-3-methylimidazolium bromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00459418 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-Allyl-3-methylimidazolium bromide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.